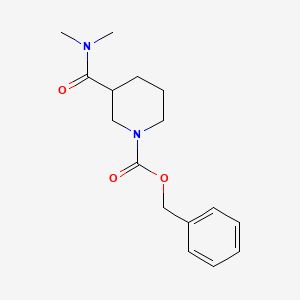

1-Cbz-N,N-dimethylpiperidine-3-carboxamide

Overview

Description

1-Cbz-N,N-dimethylpiperidine-3-carboxamide is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom of the piperidine ring and an N,N-dimethylcarboxamide moiety at the 3-position. The compound (CAS: 569348-14-7) is commonly used as a synthetic intermediate in medicinal chemistry, particularly for protecting amines during multi-step reactions . Its structure is critical for modulating solubility, stability, and reactivity in organic synthesis. Synonyms include benzyl 3-carbamoylpiperidine-1-carboxylate and 1-N-Cbz-nipecotamide .

Preparation Methods

The synthesis of 1-Cbz-N,N-dimethylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with benzyl chloroformate and dimethylamine . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cbz-N,N-dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cbz-N,N-dimethylpiperidine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cbz-N,N-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(6-Chloro-3-Pyridazinyl)-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]-3-Piperidinecarboxamide

Structural Differences :

- The piperidine nitrogen is substituted with a 6-chloro-3-pyridazinyl group instead of Cbz.

- The carboxamide nitrogen is modified with a (1-methyl-1H-pyrrol-2-yl)methyl group rather than dimethyl substituents .

Functional Implications :

- The pyrrole-derived substituent may improve lipophilicity and alter receptor-binding profiles compared to the dimethyl group in the target compound.

N,N-Dimethylpiperidine-3-Carboxamide Dihydrochloride

Structural Differences :

Physicochemical Properties :

- The salt form increases polarity, making it preferable for formulations requiring high solubility.

- The absence of Cbz simplifies synthesis but reduces stability during reactions involving amine-sensitive conditions .

Other Cbz-Protected Piperidine Carboxamides

Examples include benzyl 3-carbamoylpiperidine-1-carboxylate (same core structure but lacking dimethyl substitution on the carboxamide).

Key Differences :

- The dimethyl group in the target compound may sterically hinder hydrogen bonding, reducing crystallinity compared to primary or monoalkyl carboxamides .

Biological Activity

1-Cbz-N,N-dimethylpiperidine-3-carboxamide, often referred to as a derivative of N,N-dimethylpiperidine-3-carboxamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be utilized in synthetic applications and biological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact mechanisms depend on the context of use but may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially altering cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting autophagy pathways in cancer cells .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits through modulation of neurotransmitter systems.

- Antimicrobial Properties : Some derivatives have shown promise against various bacterial strains, indicating potential applications in treating infections.

Case Study 1: Anticancer Properties

A recent study explored the effects of this compound on breast cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through autophagy modulation. The study highlighted the compound's potential as a dual inhibitor targeting both autophagy and specific cancer cell signaling pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. The compound was tested against a panel of enzymes involved in metabolic disorders. Results indicated that it effectively inhibited certain enzymes, suggesting its potential role in therapeutic strategies for metabolic diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cbz group enhances lipophilicity | Anticancer, neuroprotective |

| N,N-diethylpiperidine-3-carboxamide | Ethyl groups instead of methyl | Limited enzyme inhibition |

| Piperidine-3-carboxamide | Lacks dimethyl substitution | Lower bioactivity compared to Cbz variant |

Properties

IUPAC Name |

benzyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-17(2)15(19)14-9-6-10-18(11-14)16(20)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFZGSVRQITAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139023 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(dimethylamino)carbonyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006277-71-8 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(dimethylamino)carbonyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(dimethylamino)carbonyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.